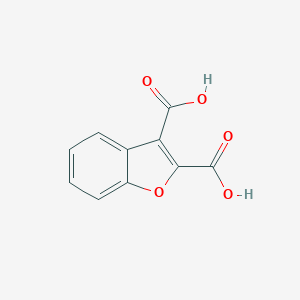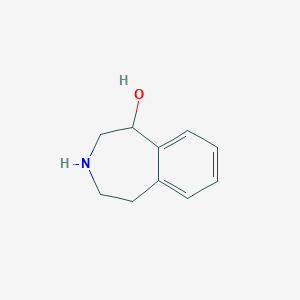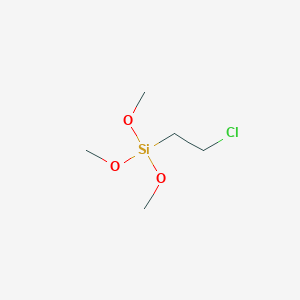
Cyclopropane, 1,1-diethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1,1-diethenyl-, also known as vinylcyclopropane, is a cyclic hydrocarbon that has been widely used in scientific research. It is a colorless gas that is highly flammable and has a mild, sweet odor. The unique structure and properties of vinylcyclopropane make it an important tool for studying various biochemical and physiological processes.
Mecanismo De Acción
Vinylcyclopropane exerts its effects by binding to and inhibiting the activity of the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS), which is involved in the biosynthesis of ethylene. By inhibiting ACS activity, Cyclopropane, 1,1-diethenyl-opane reduces ethylene production and signaling, leading to changes in various physiological processes in plants.
Efectos Bioquímicos Y Fisiológicos
Vinylcyclopropane has been shown to have a variety of biochemical and physiological effects in plants. It has been shown to delay fruit ripening, prolong the shelf life of fruits and vegetables, and enhance plant stress tolerance. It has also been shown to modulate the expression of genes involved in various physiological processes, including cell wall metabolism, stress responses, and hormone signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclopropane, 1,1-diethenyl-opane in lab experiments is its ability to specifically inhibit ethylene biosynthesis and signaling pathways, allowing researchers to study the effects of ethylene on various physiological processes in plants. However, one of the limitations of using Cyclopropane, 1,1-diethenyl-opane is its high reactivity and flammability, which requires special handling and safety precautions.
Direcciones Futuras
There are many future directions for research involving Cyclopropane, 1,1-diethenyl-opane. One area of interest is the development of new methods for synthesizing Cyclopropane, 1,1-diethenyl-opane that are more efficient and environmentally friendly. Another area of interest is the identification of new targets for Cyclopropane, 1,1-diethenyl-opane, which could lead to the discovery of new pathways involved in plant physiology and stress responses. Finally, the application of Cyclopropane, 1,1-diethenyl-opane in other fields, such as medicine and materials science, is an area of emerging interest.
Métodos De Síntesis
Vinylcyclopropane can be synthesized through a variety of methods, including the reaction of cyclopropane with acetylene or the dehydrogenation of 1,1-dichloroethene. One of the most commonly used methods involves the reaction of cyclopropane with vinylmagnesium bromide, which yields Cyclopropane, 1,1-diethenyl-opane as a product.
Aplicaciones Científicas De Investigación
Vinylcyclopropane has been extensively used in scientific research, particularly in the field of plant biology. It has been shown to play a crucial role in the regulation of ethylene biosynthesis and signaling pathways in plants. Ethylene is a plant hormone that is involved in various physiological processes, including fruit ripening, flower senescence, and stress responses.
Propiedades
Número CAS |
17085-84-6 |
|---|---|
Nombre del producto |
Cyclopropane, 1,1-diethenyl- |
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
1,1-bis(ethenyl)cyclopropane |
InChI |
InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h3-4H,1-2,5-6H2 |
Clave InChI |
UDKCHWVGPNQSQK-UHFFFAOYSA-N |
SMILES |
C=CC1(CC1)C=C |
SMILES canónico |
C=CC1(CC1)C=C |
Otros números CAS |
17085-84-6 |
Sinónimos |
Cyclopropane, 1,1-diethenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



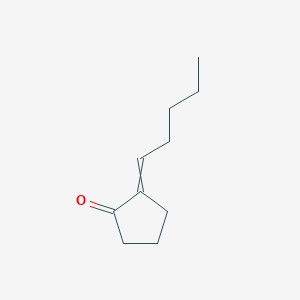
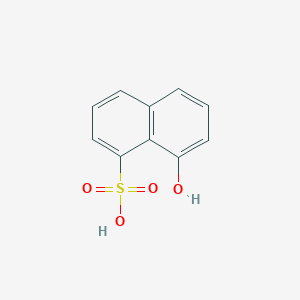
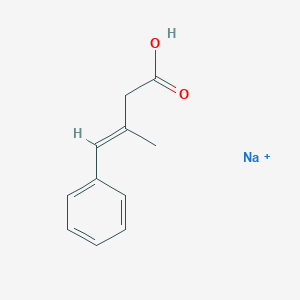
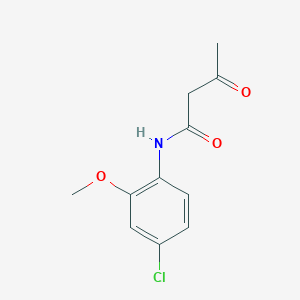
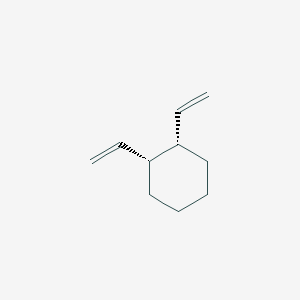
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
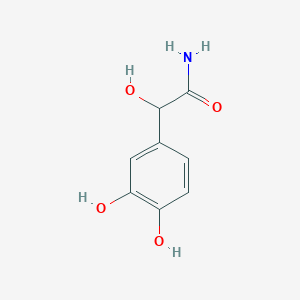
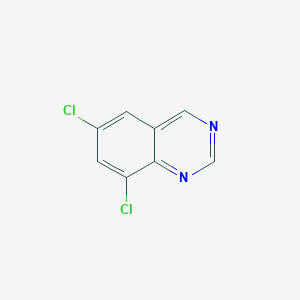
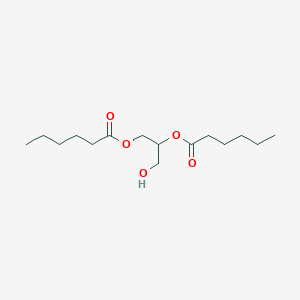

![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
